1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one
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Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one is an organic compound that belongs to the class of phenyl ethanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors may also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one exerts its effects depends on its interaction with molecular targets. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The specific pathways involved would depend on the context of its application and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-phenylethan-1-one: Lacks the methyl groups on the second phenyl ring.
1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethan-1-one: Contains additional hydroxyl groups on the second phenyl ring.
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethan-1-one: Contains methoxy groups instead of methyl groups.
Uniqueness
The presence of both hydroxyl and methyl groups in 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one may confer unique chemical properties, such as increased hydrophobicity or altered reactivity, compared to its analogs
Properties
CAS No. |
184760-80-3 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-10-3-4-12(7-11(10)2)8-15(18)14-6-5-13(17)9-16(14)19/h3-7,9,17,19H,8H2,1-2H3 |
InChI Key |
BQLFGRAHCARUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
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